One of the most valuable features of SB 271046 Hydrochloride is its high selectivity for the 5-HT6 receptor. Studies show binding affinities (pKi values) in the range of 9.02-8.92 for the 5-HT6 receptor, while being significantly lower for other receptors and signaling molecules (e.g., enzymes and ion channels) [1]. This selectivity allows researchers to investigate the specific role of 5-HT6 receptors in various biological processes with minimal interference from other pathways.
You can find more details on binding affinities in the following resources:
SB 271046 Hydrochloride has been shown to increase extracellular glutamate and aspartate levels in the frontal cortex [2]. These are excitatory neurotransmitters that play a crucial role in learning, memory, and cognitive function. This effect suggests that SB 271046 Hydrochloride could be a valuable tool for researchers investigating the role of the 5-HT6 receptor system in these processes.
Further details on the neurochemical effects can be found here:
5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride, also known as SB-271046, is a chemical compound characterized by its complex structure that includes a benzothiophene core, a sulfonamide group, and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 421.92 g/mol. The compound exhibits significant pharmacological properties, particularly as a selective antagonist for the serotonin 5-HT6 receptor, which is implicated in various neurological functions and disorders .
SB 271046 Hydrochloride acts as a competitive antagonist at the 5-HT6 receptor. This means it binds to the receptor site that would normally be occupied by serotonin (5-HT), preventing the neurotransmitter from exerting its effects [, ]. By blocking 5-HT6 receptor activation, SB 271046 Hydrochloride allows researchers to study the specific role of 5-HT6 signaling in various biological processes [, ].
Studies suggest SB 271046 Hydrochloride exhibits high selectivity for the 5-HT6 receptor, with over 200-fold selectivity compared to other serotonin receptor subtypes [, ]. This selectivity makes it a valuable tool for dissecting the specific functions of 5-HT6 receptors without affecting other serotonin signaling pathways [, ].
The chemical reactivity of 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide is influenced by the presence of the sulfonamide group, which can participate in nucleophilic substitutions and sulfonylation reactions. Although specific reactions for this compound are not extensively documented, it can be inferred that its synthesis may involve typical reactions associated with benzothiophene derivatives and sulfonamides, such as:
SB-271046 has been studied for its biological activity primarily as an antagonist of the 5-HT6 receptor. This receptor is involved in neurotransmission and has been linked to cognitive functions and mood regulation. Research indicates that SB-271046 can increase seizure thresholds in animal models, suggesting potential applications in treating epilepsy and other neurological disorders . Additionally, it has been shown to enhance levels of excitatory neurotransmitters such as glutamate and dopamine in specific brain regions, further supporting its role in neuropharmacology.
The synthesis of 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide typically involves several steps that may include:
While specific synthetic routes are not widely detailed in literature, these general methods provide insight into how such compounds might be constructed .
The primary applications of SB-271046 are in the fields of neuropharmacology and psychiatry. Its ability to selectively block 5-HT6 receptors positions it as a potential therapeutic agent for conditions such as:
Further research may expand its applications into other areas related to mood disorders and neurodegenerative diseases .
Interaction studies involving SB-271046 have highlighted its selective binding to the 5-HT6 receptor without significant activity on other serotonin receptors. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy. Studies have demonstrated that SB-271046 effectively displaces labeled ligands from human 5-HT6 receptors in vitro, confirming its role as a potent antagonist .
Several compounds share structural or functional similarities with 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Contains an amino group and methoxybenzamide structure | Exhibits different receptor interaction profiles |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | Incorporates a pyridazine ring | Different pharmacological targets |
2-hydroxy-3,3-dimethyl-7-nitro-4H-isoquinolin-1-one | Isoquinoline structure with nitro group | Distinct mechanism of action unrelated to serotonin receptors |
These comparisons highlight SB-271046's unique combination of structural features and biological activity, particularly its selectivity for the serotonin 5-HT6 receptor, setting it apart from other compounds .